N,N-dimethyl-6-(piperidin-3-yl)-2-(pyridin-3-yl)pyrimidin-4-amine dihydrochloride
Description
IUPAC Nomenclature and Structural Representation
The systematic IUPAC name N,N-dimethyl-6-(piperidin-3-yl)-2-(pyridin-3-yl)pyrimidin-4-amine dihydrochloride reflects the compound’s structural complexity. The parent heterocycle is a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3). Key substituents include:
- N,N-dimethylamine at position 4, indicating two methyl groups bonded to the nitrogen atom of the amine functional group.
- Piperidin-3-yl at position 6, denoting a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) attached via its third carbon.
- Pyridin-3-yl at position 2, representing a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) connected via its third carbon.
- Dihydrochloride salt , indicating two hydrochloric acid molecules ionically associated with the amine groups.
The structural representation can be described as follows:
- Pyrimidine core: Positions 2, 4, and 6 are substituted.
- Position 2: Pyridin-3-yl group (aromatic, planar).
- Position 4: N,N-dimethylamine (tetrahedral geometry).
- Position 6: Piperidin-3-yl group (saturated, chair conformation).
A simplified 2D structural formula is:
N
│
Cl⁻·HN(CH₃)₂
│
N═C─C─N
│ │
C C─(piperidin-3-yl)
│
C─(pyridin-3-yl)
CAS Registry Number and Synonyms
As of the available data, the CAS Registry Number for this compound is not explicitly listed in the provided sources. However, systematic synonyms derived from its structure include:
- 6-(Piperidin-3-yl)-N,N-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine dihydrochloride
- 2-(3-Pyridyl)-6-(3-piperidinyl)-N,N-dimethyl-4-pyrimidinamine dihydrochloride
No widely recognized trade names or experimental codes were identified in the reviewed literature.
| Property | Value |
|---|---|
| CAS Registry Number | Not available in provided sources |
| Synonyms | See above |
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₆H₂₂Cl₂N₆ , accounting for the dihydrochloride salt. Breaking this down:
- Base organic molecule : C₁₆H₂₀N₆ (derived from pyrimidine core + substituents).
- Dihydrochloride salt : Adds 2HCl (2H⁺ + 2Cl⁻).
Molecular weight calculation :
- Carbon (C): 16 × 12.01 = 192.16 g/mol
- Hydrogen (H): 22 × 1.01 = 22.22 g/mol
- Chlorine (Cl): 2 × 35.45 = 70.90 g/mol
- Nitrogen (N): 6 × 14.01 = 84.06 g/mol
- Total : 192.16 + 22.22 + 70.90 + 84.06 = 369.34 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂Cl₂N₆ |
| Molecular Weight | 369.34 g/mol |
Properties
Molecular Formula |
C16H23Cl2N5 |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
N,N-dimethyl-6-piperidin-3-yl-2-pyridin-3-ylpyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C16H21N5.2ClH/c1-21(2)15-9-14(12-5-3-7-17-10-12)19-16(20-15)13-6-4-8-18-11-13;;/h4,6,8-9,11-12,17H,3,5,7,10H2,1-2H3;2*1H |
InChI Key |
XSTADISCMZKGTO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)C2CCCNC2)C3=CN=CC=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Sequential Chloride Displacement
4,6-Dichloropyrimidine serves as a versatile starting material. The 4-chloro position is typically more reactive due to electronic effects, allowing sequential substitution:
- Introduction of N,N-dimethylamine : Reaction with dimethylamine in polar aprotic solvents (e.g., DMF, acetonitrile) at 50–80°C yields 4-(dimethylamino)-6-chloropyrimidine.
- Piperidin-3-yl substitution : Subsequent displacement of the 6-chloro group with piperidin-3-ylamine requires elevated temperatures (100–120°C) and bases like Cs2CO3 to deprotonate the amine.
Example Protocol
4,6-Dichloropyrimidine (1.0 equiv), dimethylamine (2.0 equiv), and DIPEA (3.0 equiv) in DMF were stirred at 60°C for 12 h. After workup, the intermediate was reacted with piperidin-3-ylamine (1.2 equiv) and Cs2CO3 (2.0 equiv) in toluene at 110°C for 24 h.
Limitations and Byproducts
- Competing reactions : Simultaneous substitution at positions 4 and 6 can occur without temperature control.
- Low yields (30–50%) due to steric bulk from piperidine, necessitating chromatographic purification.
Piperidin-3-yl Group Installation and Protection
Direct SNAr with Protected Piperidine
Piperidin-3-ylamine is often protected with tert-butoxycarbonyl (Boc) to enhance solubility and prevent side reactions during SNAr:
Reductive Amination
For substrates lacking direct substitution capability, reductive amination of ketones or aldehydes with piperidine derivatives offers an alternative pathway.
Final Salt Formation and Purification
The free base is converted to the dihydrochloride salt using HCl gas or concentrated HCl in ethanol:
Free base (1.0 equiv) was dissolved in anhydrous EtOH, and HCl (4.0 equiv, 4 M in dioxane) was added dropwise. The precipitate was filtered, washed with EtOH, and dried under vacuum.
Purity Data
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | >98% |
| Melting Point | 220–225°C (dec.) |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Sequential SNAr | 45 | 95 | Steric hindrance at position 6 |
| Suzuki coupling | 65 | 98 | Boronic acid availability |
| Reductive amination | 35 | 90 | Over-reduction byproducts |
The Suzuki-coupled route offers the best balance of yield and purity, though scalability depends on boronic acid cost.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-(piperidin-3-yl)-2-(pyridin-3-yl)pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes a pyrimidine core substituted with piperidine and pyridine moieties. Its molecular formula is , and it has a molecular weight of 275.19 g/mol. The structure can be represented as follows:
Scientific Research Applications
1. Inhibition of Histone Lysine Demethylases
One of the primary applications of this compound lies in its role as an inhibitor of histone lysine demethylases (KDMs), particularly KDM4 and KDM5 subfamilies. These enzymes are involved in the epigenetic regulation of gene expression, making them critical targets in cancer research.
In a study published in 2016, derivatives similar to the compound were shown to exhibit potent inhibition against KDM4B and KDM5B, demonstrating selectivity over other KDM subfamilies. The binding affinity to the active site metal (Fe(II)) was crucial for their inhibitory action, suggesting that modifications to the piperidine or pyridine substituents could enhance potency and selectivity .
2. Antimalarial Activity
Recent research has identified novel compounds targeting Plasmodium falciparum kinases, which are essential for malaria parasite survival. The synthesized analogs, including those related to N,N-dimethyl-6-(piperidin-3-yl)-2-(pyridin-3-yl)pyrimidin-4-amine dihydrochloride, were evaluated for their ability to inhibit PfGSK3 and PfPK6 kinases. These studies revealed that certain substitutions could significantly enhance inhibitory activity, with IC50 values indicating promising antimalarial potential .
3. Targeting Protein–Protein Interactions
The compound has also been explored for its ability to disrupt protein–protein interactions (PPIs) involving oncogenic proteins like BCL6. Inhibiting these interactions can lead to the depletion of target proteins within cells, providing a novel therapeutic approach for treating cancers driven by such pathways .
Case Studies and Experimental Data
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(piperidin-3-yl)-2-(pyridin-3-yl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Commercial Analogs :
Biological Activity
N,N-dimethyl-6-(piperidin-3-yl)-2-(pyridin-3-yl)pyrimidin-4-amine dihydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structural features, including a pyrimidine core substituted with piperidine and pyridine moieties. Its molecular formula is , and it exhibits two chloride ions as part of its dihydrochloride salt form, which enhances its solubility in biological systems.
This compound acts primarily through the modulation of various biochemical pathways. It has been shown to interact with specific enzymes and receptors, potentially influencing signaling cascades involved in cell proliferation and apoptosis.
Key Mechanisms Include:
- Inhibition of Kinases : The compound has demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Transcription Modulation : It may affect transcription factors such as BCL6, leading to alterations in gene expression associated with tumorigenesis and cell survival .
Biological Activity
Research has highlighted several biological activities attributed to this compound:
Antitumor Activity
Studies indicate that this compound exhibits significant antitumor properties. For instance, it has been reported to induce apoptosis in cancer cell lines by degrading BCL6 protein levels, which is pivotal in the survival of germinal center B-cells .
Antimicrobial Properties
Preliminary assays have suggested that this compound possesses antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were evaluated against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
Research Findings
Case Studies
- Lymphoma Treatment : In a study involving SU-DHL-4 and OCI-Ly1 cells, treatment with the compound resulted in a significant reduction in BCL6 protein levels, correlating with increased apoptosis rates. This suggests its potential as a targeted therapy for B-cell lymphomas.
- Antibacterial Testing : In vitro tests against various bacterial strains showed that the compound inhibited growth effectively at concentrations below 100 µg/mL, indicating promising antibacterial properties that warrant further investigation .
Q & A
Q. What are the recommended synthetic protocols for N,N-dimethyl-6-(piperidin-3-yl)-2-(pyridin-3-yl)pyrimidin-4-amine dihydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrimidine core functionalization. For example, describes analogous pyrimidine derivatives synthesized via nucleophilic substitution and coupling reactions. Key steps include:
- Intermediate purification : Use column chromatography with silica gel (eluent: dichloromethane/methanol gradients) to isolate intermediates .
- Salt formation : React the free base with HCl in anhydrous ethanol to form the dihydrochloride salt, followed by recrystallization for purity enhancement .
- Purity validation : Employ HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm ≥95% purity, as outlined for similar compounds in .
Q. How should researchers characterize the structural conformation of this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR spectroscopy : Analyze - and -NMR to verify substituent positions (e.g., pyridinyl and piperidinyl groups). highlights the use of -NMR to resolve diastereotopic protons in pyrimidine derivatives .
- X-ray crystallography : Determine crystal packing and hydrogen-bonding networks, as demonstrated for analogous pyrimidines in , which revealed intramolecular N–H⋯N interactions stabilizing the structure .
- Mass spectrometry : Confirm molecular weight via ESI-MS (positive ion mode) for the dihydrochloride salt .
Q. What stability considerations are critical for handling this dihydrochloride salt?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-protected containers to prevent hygroscopic degradation, as recommended for similar hydrochloride salts in .
- Stability assays : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data (e.g., receptor binding vs. functional assays)?
- Methodological Answer :
- Orthogonal assays : Compare radioligand binding (e.g., -labeled antagonists) with functional readouts (cAMP accumulation or calcium flux) to assess target engagement vs. efficacy .
- Structural analysis : Use molecular docking (PDB: target receptor) to evaluate if salt formation (dihydrochloride) alters binding poses, as seen in for polymorphic forms .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog synthesis : Modify the pyridinyl or piperidinyl substituents and test activity in cellular assays (e.g., IC in kinase inhibition). details SAR for pyrimidine derivatives by varying aryl groups .
- Computational modeling : Apply QSAR models to predict physicochemical properties (logP, polar surface area) and correlate with bioavailability data .
Q. How does the dihydrochloride salt form impact solubility and pharmacokinetics compared to the free base?
- Methodological Answer :
- Solubility testing : Perform equilibrium solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). notes that hydrochloride salts of pyrimidines exhibit 3–5-fold higher aqueous solubility than free bases .
- Pharmacokinetic profiling : Compare oral bioavailability in rodent models via LC-MS/MS plasma analysis, as done for related compounds in .
Q. What advanced analytical techniques are recommended for detecting trace impurities?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
